3-Chloro-6-(3,4-dimethylphenyl)pyridazine
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Overview
Description
3-Chloro-6-(3,4-dimethylphenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the third position and a 3,4-dimethylphenyl group at the sixth position. It is a versatile small molecule scaffold used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis .
Scientific Research Applications
3-Chloro-6-(3,4-dimethylphenyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets .
Mode of Action
Pyridazine derivatives are known to exhibit a variety of physiological effects, suggesting diverse modes of action .
Biochemical Pathways
Pyridazine derivatives have been reported to influence a broad spectrum of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of pyridazine derivatives can vary widely, depending on the specific compound and its chemical modifications .
Result of Action
Pyridazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal effects .
Action Environment
The action of pyridazine derivatives can be influenced by a variety of factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3,4-dimethylphenyl)pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3,4-dimethylphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by reagents such as hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the chlorine and 3,4-dimethylphenyl substitutions.
Pyridazinone: A derivative with a keto group at the third position, known for its broad spectrum of biological activities.
Uniqueness
3-Chloro-6-(3,4-dimethylphenyl)pyridazine is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile scaffold in drug discovery and organic synthesis, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-chloro-6-(3,4-dimethylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUIRCJNASGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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